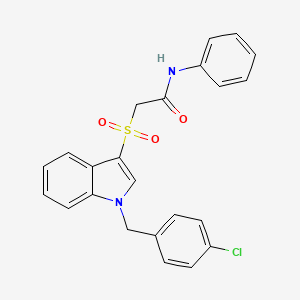

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

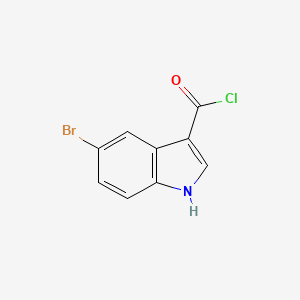

The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. This carbon atom is part of an acetamide group, which consists of a carbonyl group (a carbon atom doubly bonded to an oxygen atom) and an amine group (a nitrogen atom bonded to two hydrogen atoms). The presence of a 4-chlorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) that has a chlorine atom on the fourth carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic, meaning it has a stable, cyclic, planar arrangement of atoms with delocalized π electrons. The sulfonyl group is polar and can participate in hydrogen bonding, while the chlorine atom in the 4-chlorobenzyl group is electronegative and can create a polar bond with the carbon atom.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzene rings could undergo electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions. The sulfonyl group could potentially be reduced to a sulfide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like the sulfonyl and amide groups could make it somewhat soluble in polar solvents, while the aromatic rings could contribute to solubility in nonpolar solvents. The compound could potentially exhibit strong absorption in the ultraviolet-visible region due to the conjugated system of the indole group .Scientific Research Applications

Photoresponsive Molecularly Imprinted Hydrogels

A study by Gong, Wong, & Lam (2008) explored the development of a photoresponsive molecularly imprinted hydrogel material. This hydrogel, capable of functioning in biocompatible aqueous media, used a water-soluble azobenzene-containing functional monomer. Its potential applications in controlled drug release and environmental sensing are significant due to its responsive nature to light stimuli.

Density Functional Theory and Antimicrobial Activities

Research by Noreen et al. (2015) focused on the synthesis of novel compounds containing sulphonylacetamide groups. Their study involved Density Functional Theory (DFT) to understand structural properties and the potential for antimicrobial and anti-urease activities. These findings highlight the relevance of such compounds in developing new antimicrobial agents.

Antimicrobial Agent Synthesis

The work of Darwish et al. (2014) involved synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, showing promise as antimicrobial agents. This indicates the potential of these compounds in the medical field, particularly in combating bacterial and fungal infections.

Anticancer Activity

In the study by Ravichandiran et al. (2019), the synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety were reported. These compounds exhibited significant cytotoxic activity against various cancer cell lines, underscoring their potential as anticancer agents.

Glutaminase Inhibitors

Shukla et al. (2012) conducted a study on BPTES analogs as glutaminase inhibitors. Their research aimed to improve the molecular properties of glutaminase inhibitors, which are crucial in cancer therapy due to their role in glutamine metabolism in cancer cells.

Novel Sulfonamide Derivatives as Anticancer Agents

Ghorab et al. (2015) focused on synthesizing novel sulfonamide derivatives with potential anticancer activity. Their research revealed promising results against breast and colon cancer cell lines, indicating the therapeutic potential of such compounds in oncology.

Synthesis of Antimicrobial Agents

Abbasi et al. (2020) explored the synthesis of promising antibacterial and antifungal agents, including various phenylacetamides. Their research contributes to the ongoing search for new antimicrobial compounds.

Conformationally Defined Serotonin Homologue

The work of Herslöf & Martin (1987) on synthesizing a new serotonin homologue showcases the importance of such compounds in understanding neurotransmitter systems and potentially developing new neurological drugs.

Antimicrobial and Genotoxic Properties

Research by Benvenuti et al. (1997) on benzoimidazole derivatives, including their antimicrobial and genotoxic properties, highlights the potential applications of these compounds in medicine, particularly in the development of new antimicrobial agents.

Future Directions

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzyl sulfonyl compounds, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, the compound could form a sigma-bond with its target, generating a positively charged intermediate, which then loses a proton to yield a substituted product .

properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROIVCSRGLNILK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)

![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)